5-Ethyl-2'-deoxyuridine triphosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

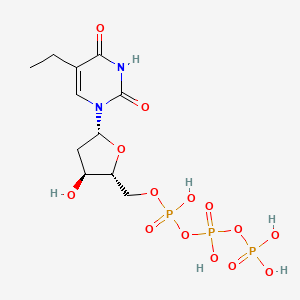

5-Ethyl-2'-deoxyuridine triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C11H19N2O14P3 and its molecular weight is 496.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Molecular Biology Applications

1.1 Cell Proliferation Assays

EtdUTP is widely used in cell proliferation assays as a substitute for traditional nucleosides. The incorporation of EtdUTP into DNA allows researchers to track cell division and assess cellular responses to various treatments. A study demonstrated that EtdUTP can be used for both pulse and continuous labeling of cells, providing high-resolution data on cell cycle dynamics using flow cytometry .

1.2 Click Chemistry Techniques

The use of click chemistry with EtdUTP enables the sensitive detection of proliferating cells. This method overcomes limitations associated with conventional BrdU (5-bromo-2'-deoxyuridine) assays, allowing for multiplex antibody staining and more accurate assessments of DNA synthesis .

Cancer Therapeutics

2.1 Modulation of Chemotherapeutic Agents

EtdUTP has been shown to enhance the therapeutic index of 5-fluorouracil (5-FU), a common chemotherapeutic agent. Research indicates that pretreatment with EtdUTP can prolong the plasma concentration of 5-FU while reducing its catabolism, leading to increased efficacy against tumors without significantly raising toxicity levels .

| Parameter | 5-FU Alone | 5-FU + EtdUTP |

|---|---|---|

| Plasma Concentration (µM) | 400 | 269 |

| Half-life (min) | 114.5 | 171.2 |

| Intratumoral Concentration (%) | Baseline | 34%-158% increase |

2.2 Cytotoxicity Studies

Long-term exposure to EtdUTP has been associated with cytotoxic effects in certain cancer cell lines, suggesting a dual role as both a therapeutic enhancer and a potential cytotoxic agent . This duality necessitates careful evaluation of cell viability in experimental designs.

Antiviral Applications

3.1 Activity Against Herpes Simplex Virus

EtdUTP exhibits selective antiviral activity against herpes simplex virus types 1 and 2, mediated by virus-induced thymidine kinase . Clinical studies have shown that while EtdUTP is less potent than acyclovir, it maintains a favorable therapeutic index, making it a candidate for further development in antiviral therapies.

| Virus Type | Median Effective Dose (µM) |

|---|---|

| HSV-1 | 8.6 |

| HSV-2 | 7.8 |

Case Studies and Research Findings

4.1 Case Study: Enhanced Antitumor Efficacy

In murine models, EtdUTP was administered before 5-FU treatment, resulting in an enhanced antitumor response without increasing toxicity . This study highlights the potential for EtdUTP to serve as an adjunct therapy in cancer treatment protocols.

4.2 Case Study: Cell Cycle Analysis

A detailed analysis using flow cytometry revealed that EtdUTP incorporation allows for continuous monitoring of cell cycle progression, which is critical for understanding tumor dynamics and responses to therapy .

Propriétés

Numéro CAS |

64406-41-3 |

|---|---|

Formule moléculaire |

C11H19N2O14P3 |

Poids moléculaire |

496.19 g/mol |

Nom IUPAC |

[[(2R,3S,5R)-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C11H19N2O14P3/c1-2-6-4-13(11(16)12-10(6)15)9-3-7(14)8(25-9)5-24-29(20,21)27-30(22,23)26-28(17,18)19/h4,7-9,14H,2-3,5H2,1H3,(H,20,21)(H,22,23)(H,12,15,16)(H2,17,18,19)/t7-,8+,9+/m0/s1 |

Clé InChI |

WMWWAWYTDBWQMU-DJLDLDEBSA-N |

SMILES |

CCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

SMILES isomérique |

CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

SMILES canonique |

CCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Key on ui other cas no. |

64406-41-3 |

Synonymes |

5-ETDUTP 5-ethyl-2'-deoxyuridine triphosphate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.